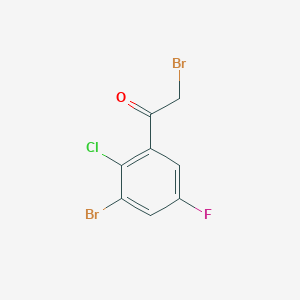

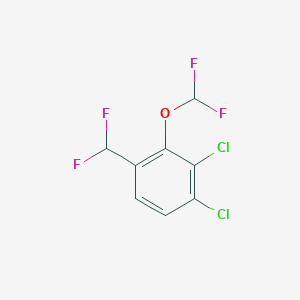

![molecular formula C12H17BrClNO2S B1446368 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride CAS No. 1864064-77-6](/img/structure/B1446368.png)

3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride

Vue d'ensemble

Description

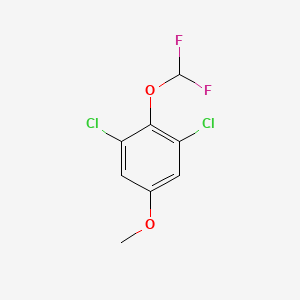

“3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride” is a synthetic compound with multiple applications in scientific experimentation. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The synthesis of this compound could involve the coupling reaction of 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .Molecular Structure Analysis

The molecular formula of “this compound” is C12H17BrClNO2S . The InChI code is 1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H .Applications De Recherche Scientifique

Pharmacological Applications

- Research on compounds within the same class as "3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride" has shown significant pharmacological interest, particularly in the field of neuropharmacology and receptor studies. For example, studies on the neuroactive peptides of the renin-angiotensin system, such as Angiotensin IV and des-Phe6 Angiotensin IV, reveal their involvement in memory processing. These peptides demonstrate the potential to enhance memory through interactions with dopamine receptors, suggesting a pathway for cognitive enhancement and neuroprotective strategies (Braszko, 2010).

Antimicrobial and Antiviral Research

- The Piper genus, closely related in structural terms to the investigated compound, is highlighted for its potential in treating leishmaniasis, a disease caused by parasitic protozoans. Compounds derived from Piper species, such as Piperlongumine, have shown activity against both the promastigote and amastigote forms of the parasite. This emphasizes the genus's role as a source of new, potentially effective, and safe treatments for parasitic diseases (Peixoto et al., 2021).

Environmental Applications

- In the context of environmental sciences, research on sulfonamide compounds, which share a functional group similarity with the sulfonamide moiety present in "this compound," has shown their importance in the development of bacteriostatic antibiotics. These compounds have a significant role in treating bacterial infections and in other microorganism-related conditions. Their utility spans beyond antimicrobial applications, including roles in treating cancer, glaucoma, and inflammation, demonstrating the versatility of sulfonamide-based compounds in medical and environmental applications (Gulcin & Taslimi, 2018).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromophenyl methyl sulfone, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective measures and in a well-ventilated area .

Orientations Futures

The future directions for “3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride” could involve further exploration of its biological properties and potential applications in pharmaceutical testing . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S.ClH/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZGDPVBKMTGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

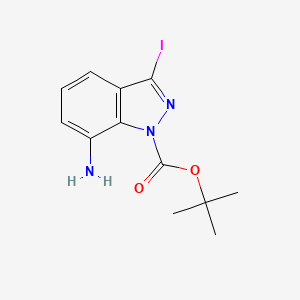

![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)

![(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1446287.png)

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)